![molecular formula C9H20O B14372965 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane CAS No. 90367-81-0](/img/structure/B14372965.png)
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane is an organic compound with the molecular formula C9H20O It is a branched ether, characterized by the presence of an isopropyl group attached to the oxygen atom, which is further connected to a 2,3-dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base. For instance, 2,3-dimethyl-2-butanol can react with isopropyl bromide in the presence of sodium hydride to form the desired ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as potassium tert-butoxide can be used to facilitate the reaction under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane involves its interaction with molecular targets through its ether linkage. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its molecular structure allows it to participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutane: A hydrocarbon with a similar backbone but lacking the ether linkage.
2,3-Dimethyl-2-butanol: An alcohol with a similar structure but with a hydroxyl group instead of an ether linkage.
Isopropyl ether: An ether with a simpler structure, lacking the dimethylbutane backbone.
Uniqueness
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane is unique due to its branched structure and the presence of both an isopropyl group and a dimethylbutane backbone. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90367-81-0 |
---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2,3-dimethyl-2-propan-2-yloxybutane |
InChI |
InChI=1S/C9H20O/c1-7(2)9(5,6)10-8(3)4/h7-8H,1-6H3 |
InChI Key |
HWSZQDNHIHDEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.